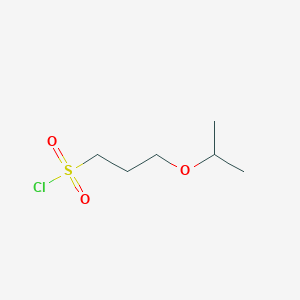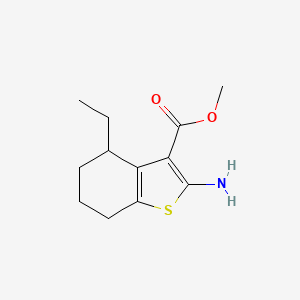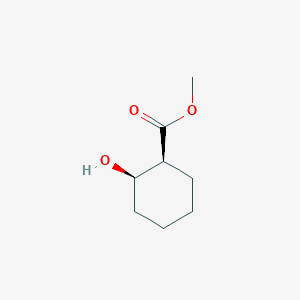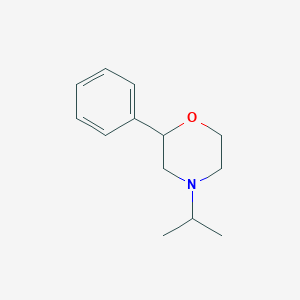
5-bromo-4-chloro-2-ethyl-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-2-ethyl-6-methylpyrimidine (BCEM) is an organic compound containing nitrogen, bromine, chlorine, and ethyl and methyl groups. BCEM has a wide range of applications in scientific research, with its unique properties and chemical structure making it an important compound for the development of new drugs and treatments. BCEM has been used in a variety of fields, from medicinal chemistry to biochemistry and physiology.
Scientific Research Applications
5-bromo-4-chloro-2-ethyl-6-methylpyrimidine has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, such as antifungal agents and anti-inflammatory agents. 5-bromo-4-chloro-2-ethyl-6-methylpyrimidine has also been used in the synthesis of new materials, such as nanomaterials and polymers. In addition, 5-bromo-4-chloro-2-ethyl-6-methylpyrimidine has been used in the development of new catalysts and catalytic systems, and as a ligand in various reactions.
Mechanism of Action
5-bromo-4-chloro-2-ethyl-6-methylpyrimidine acts as a catalyst in various reactions, helping to speed up the reaction rate and increase the yield of the desired product. It also acts as a ligand, forming strong bonds with other molecules and helping to stabilize the reaction. In addition, 5-bromo-4-chloro-2-ethyl-6-methylpyrimidine can act as an inhibitor, blocking the activity of enzymes and preventing the formation of unwanted products.
Biochemical and Physiological Effects
5-bromo-4-chloro-2-ethyl-6-methylpyrimidine has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties, as well as anti-fungal and anti-bacterial properties. It has also been found to have an inhibitory effect on certain enzymes, such as proteases and phosphatases, and can be used to regulate various metabolic pathways.
Advantages and Limitations for Laboratory Experiments
The advantages of using 5-bromo-4-chloro-2-ethyl-6-methylpyrimidine in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. It is also relatively stable, making it suitable for long-term storage and use. However, 5-bromo-4-chloro-2-ethyl-6-methylpyrimidine has some limitations for laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it can be toxic if not used properly, and can interfere with other compounds in the reaction mixture.
Future Directions
In the future, 5-bromo-4-chloro-2-ethyl-6-methylpyrimidine could be used in the development of new drugs and treatments. It could also be used to create new materials, such as nanomaterials and polymers. In addition, 5-bromo-4-chloro-2-ethyl-6-methylpyrimidine could be used to design new catalysts and catalytic systems, and as a ligand in various reactions. Finally, 5-bromo-4-chloro-2-ethyl-6-methylpyrimidine could be used to further explore its biochemical and physiological effects, and its potential therapeutic applications.
Synthesis Methods
5-bromo-4-chloro-2-ethyl-6-methylpyrimidine can be synthesized in several ways. One of the most common methods is the reaction of 5-bromo-4-chloro-2-ethylpyrimidine with ethylmagnesium bromide, followed by methylation with methyl iodide. This method is simple, efficient, and cost-effective, and has been widely used in medicinal chemistry and other fields. Another method is the reaction of 5-bromo-4-chloro-2-ethylpyrimidine with ethylmagnesium bromide, followed by methylation with methylmagnesium bromide. This method is more expensive but provides higher yields and is more efficient for large-scale production.
properties
IUPAC Name |
5-bromo-4-chloro-2-ethyl-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2/c1-3-5-10-4(2)6(8)7(9)11-5/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITJGRLJKHPNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C(=N1)Cl)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-ethyl-6-methylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616093.png)



